

# The Rise and Discontinuation of Cevoglitazar: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



Cambridge, MA - Cevoglitazar (LBM-642), a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), emerged from the Novartis Institutes for BioMedical Research as a promising therapeutic candidate for type 2 diabetes and obesity-related disorders.[1] Preclinical studies showcased its unique ability to not only improve glycemic control and lipid profiles but also to reduce food intake and body weight, a significant advantage over existing therapies. Despite these promising early results, the development of Cevoglitazar was ultimately discontinued after Phase I clinical trials. This in-depth guide provides a technical summary of the discovery and development of Cevoglitazar, detailing its mechanism of action, preclinical efficacy, and the available data that led to its eventual cessation.

# Discovery and Rationale: Targeting the Dual PPAR Pathway

The development of dual PPAR $\alpha$ / $\gamma$  agonists, also known as "glitazars," was a strategic approach to simultaneously address the multifaceted metabolic dysregulation characteristic of type 2 diabetes. PPAR $\alpha$  activation primarily regulates fatty acid oxidation and lipid metabolism, while PPAR $\gamma$  activation enhances insulin sensitivity and glucose uptake. The rationale behind developing a dual agonist like **Cevoglitazar** was to combine the lipid-lowering effects of PPAR $\alpha$  activation with the insulin-sensitizing effects of PPAR $\gamma$  activation in a single molecule.

# **Preclinical Pharmacology**



**Cevoglitazar** demonstrated significant efficacy in multiple animal models of obesity and insulin resistance, including fatty Zucker rats, leptin-deficient ob/ob mice, and obese cynomolgus monkeys.

## **In Vitro Activity**

A key measure of PPAR $\alpha$  activation is the induction of acyl-CoA oxidase (ACO) activity, the rate-limiting enzyme in peroxisomal  $\beta$ -oxidation. In a cell-based assay, **Cevoglitazar** stimulated ACO activity in a dose-dependent manner with an EC50 value of 12 ± 2 nM. This indicated potent PPAR $\alpha$  agonism, being 13-fold more potent than WY-14643 and 1600-fold more potent than fenofibrate in this assay.

## **In Vivo Efficacy**

#### Rodent Models:

In leptin-deficient ob/ob mice, an established model for obesity and type 2 diabetes, daily oral administration of **Cevoglitazar** at doses of 0.5, 1, or 2 mg/kg for 18 days resulted in a sustained, dose-dependent reduction in food intake and body weight.[2] Notably, at a dose of 0.5 mg/kg, plasma glucose and insulin levels were normalized after just 7 days of treatment.[2] Furthermore, a dose-dependent reduction in plasma free fatty acids and triglycerides was observed.[2]

In fatty Zucker rats, a model of obesity and insulin resistance, **Cevoglitazar** was as effective as the PPARγ agonist pioglitazone at improving glucose tolerance.[3] However, unlike pioglitazone, **Cevoglitazar**, similar to the PPARα agonist fenofibrate, reduced body weight gain and adiposity without affecting food intake. Metabolic profiling in this model revealed that in muscle tissue, **Cevoglitazar** improves the lipid profile through both PPARα- and PPARγ-mediated mechanisms. In the liver, its effects were predominantly through PPARα agonism, leading to increased β-oxidation.

#### Non-Human Primate Models:

In obese and insulin-resistant cynomolgus monkeys, treatment with **Cevoglitazar** at 50 and 500  $\mu$ g/kg for 4 weeks led to a dose-dependent decrease in food intake and body weight. The treatment also resulted in reduced fasting plasma insulin, and at the higher dose, a 0.4% reduction in hemoglobin A1c levels was observed.



**Quantitative Preclinical Data Summary** 

| Parameter                                    | Species/Model         | Dose/Concentr<br>ation              | Result                          | Reference |
|----------------------------------------------|-----------------------|-------------------------------------|---------------------------------|-----------|
| In Vitro Potency                             |                       |                                     |                                 |           |
| Acyl-CoA<br>Oxidase (ACO)<br>Activity (EC50) | Cell-based assay      | 12 ± 2 nM                           | Potent PPARα<br>agonism         |           |
| In Vivo Efficacy                             |                       |                                     |                                 |           |
| Body Weight                                  | ob/ob Mice            | 0.5, 1, 2<br>mg/kg/day (18<br>days) | Dose-dependent reduction        | _         |
| Food Intake                                  | ob/ob Mice            | 0.5, 1, 2<br>mg/kg/day (18<br>days) | Dose-dependent reduction        |           |
| Plasma Glucose<br>& Insulin                  | ob/ob Mice            | 0.5 mg/kg/day (7<br>days)           | Normalization                   | _         |
| Glucose<br>Tolerance                         | Fatty Zucker<br>Rats  | 5 mg/kg                             | As effective as pioglitazone    | _         |
| Body Weight<br>Gain                          | Fatty Zucker<br>Rats  | 5 mg/kg                             | Reduced, similar to fenofibrate | _         |
| Body Weight                                  | Cynomolgus<br>Monkeys | 50, 500 μg/kg (4<br>weeks)          | Dose-dependent reduction        | _         |
| Food Intake                                  | Cynomolgus<br>Monkeys | 50, 500 μg/kg (4<br>weeks)          | Dose-dependent reduction        | _         |
| Fasting Plasma<br>Insulin                    | Cynomolgus<br>Monkeys | 50, 500 μg/kg (4<br>weeks)          | Reduction                       | _         |
| Hemoglobin A1c                               | Cynomolgus<br>Monkeys | 500 μg/kg (4<br>weeks)              | 0.4% reduction                  | -         |



## **Signaling Pathways and Experimental Workflows**

The mechanism of action of **Cevoglitazar** is centered on the activation of the PPAR $\alpha$  and PPAR $\gamma$  signaling pathways.



Click to download full resolution via product page

**Caption:** Cevoglitazar's dual activation of PPAR $\alpha$  and PPAR $\gamma$  pathways.

# Experimental Protocols Acyl-CoA Oxidase (ACO) Activity Assay

This assay measures the enzymatic activity of ACO, a direct target of PPARα activation.





Click to download full resolution via product page

Caption: Workflow for determining ACO activity in vitro.







The assay is based on the principle that ACO catalyzes the oxidation of a long-chain acyl-CoA to 2-trans-enoyl-CoA, with the concomitant production of hydrogen peroxide (H2O2). The rate of H2O2 production is then measured using a coupled enzymatic reaction, often involving horseradish peroxidase and a chromogenic or fluorogenic substrate. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

## In Vivo Studies in ob/ob Mice

These studies are designed to assess the effects of a test compound on metabolic parameters in a genetic model of obesity and diabetes.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies in ob/ob mice.



Leptin-deficient ob/ob mice are housed in a controlled environment with ad libitum access to food and water. Following an acclimatization period, the animals are randomized into treatment groups and receive daily oral doses of **Cevoglitazar** or vehicle. Key parameters such as body weight, food and water consumption are monitored daily. Blood samples are collected at specified intervals to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids. At the end of the study, tissues may be collected for further analysis, such as gene expression profiling.

## **Discontinuation and Future Perspectives**

Despite the robust preclinical data demonstrating a favorable metabolic profile, the clinical development of **Cevoglitazar** was halted after Phase I trials. The specific reasons for this decision have not been publicly disclosed by Novartis. The discontinuation of **Cevoglitazar**, along with other dual PPARa/y agonists, highlights the challenges in translating the promising preclinical efficacy of this class of drugs into a safe and effective therapy for humans. Potential concerns with "glitazars" have included adverse effects such as weight gain, edema, and potential cardiovascular risks.

While **Cevoglitazar** itself did not reach the market, the research into its mechanism and effects has contributed to a deeper understanding of PPAR biology and the intricate regulation of metabolism. The pursuit of novel therapeutics for type 2 diabetes and metabolic syndrome continues, with lessons learned from the development of compounds like **Cevoglitazar** informing the design of next-generation therapies with improved efficacy and safety profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cevoglitazar | PPAR | TargetMol [targetmol.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]







To cite this document: BenchChem. [The Rise and Discontinuation of Cevoglitazar: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668459#discovery-and-development-of-cevoglitazar]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com